Mechanism-Based Inhibition of Nucleoside 2-Deoxyribosyltransferase: dFDAP vs. dFAdo
In a direct head-to-head comparison, 2,6-diamino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-9H-purine (dFDAP) acts as a mechanism-based, time-dependent inhibitor of nucleoside 2-deoxyribosyltransferase, forming a covalent enzyme-adduct. dFDAP initially forms a primary complex with Kd = 140 µM, which subsequently isomerizes to a secondary covalent complex with a first-order rate constant of 0.2 min⁻¹ [1]. The inhibited enzyme recovered <5% of its activity after one week at 5 °C but regained >70% activity upon treatment with 600 µM adenine, yielding 6-amino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-9H-purine (dFAdo) as the reactivation product. In contrast, dFAdo itself does not form a covalent adduct and is merely a product of reactivation, not an inhibitor [1].
| Evidence Dimension | Enzyme inhibition potency and mechanism |
|---|---|
| Target Compound Data | dFDAP: Kd = 140 µM, k_inact = 0.2 min⁻¹, covalent adduct formation, residual activity <5% after 7 days |
| Comparator Or Baseline | dFAdo (6-amino analog): No covalent inhibition, product of dFDAP reactivation, not an inhibitor |
| Quantified Difference | Qualitative mechanistic difference: dFDAP is a covalent inhibitor; dFAdo is not inhibitory |
| Conditions | Purified nucleoside 2-deoxyribosyltransferase, in vitro assay, pH and temperature as per Porter et al. 1995 |
Why This Matters
This covalent inhibition mechanism is unique to the 2,6-diaminopurine analog and cannot be replicated by the adenine counterpart, making dFDAP the required compound for studies of this enzyme's active-site nucleophile.
- [1] Porter DJ, Short SA, et al. Identification of the active site nucleophile in nucleoside 2-deoxyribosyltransferase as glutamic acid 98. J Biol Chem. 1995;270(26):15551-6. View Source
